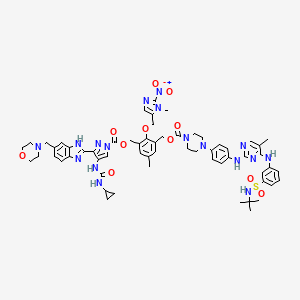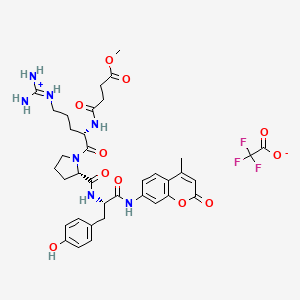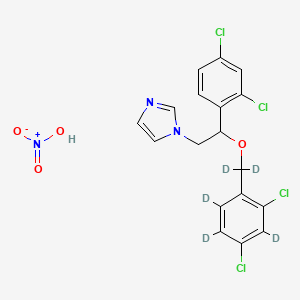
(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) is an isotopically labeled form of Miconazole Nitrate, which is commonly used as an antifungal agent. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) involves the incorporation of deuterium atoms into the Miconazole Nitrate structure. The process typically starts with the preparation of the deuterated benzyl alcohol, which is then reacted with 2,4-dichlorobenzyl chloride to form the deuterated benzyl ether. This intermediate is further reacted with imidazole to form the final product, (+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5).
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with strict control over reaction conditions and purification steps. The final product is typically obtained as a white to pale yellow solid, with a purity of 95% by HPLC and 98% atom D.
化学反応の分析
Types of Reactions
(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
科学的研究の応用
(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized as an antifungal agent for treating various fungal infections.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications
作用機序
The mechanism of action of (+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By inhibiting ergosterol synthesis, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway.
類似化合物との比較
Similar Compounds
Miconazole Nitrate: The non-deuterated form of the compound, also used as an antifungal agent.
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.
Clotrimazole: An imidazole antifungal agent used for treating fungal infections
Uniqueness
(+/-)-Miconazole-d5 Nitrate (2,4-Dichlorobenzyloxy-d5) is unique due to the presence of deuterium atoms, which make it particularly useful for research applications involving stable isotope labeling. This allows for more precise studies of metabolic pathways and reaction mechanisms.
特性
分子式 |
C18H15Cl4N3O4 |
|---|---|
分子量 |
484.2 g/mol |
IUPAC名 |
1-[2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichloro-3,5,6-trideuteriophenyl)methoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)/i1D,2D,7D,10D2; |
InChIキー |
MCCACAIVAXEFAL-LVRIMRNISA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])OC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)[2H])Cl)[2H].[N+](=O)(O)[O-] |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


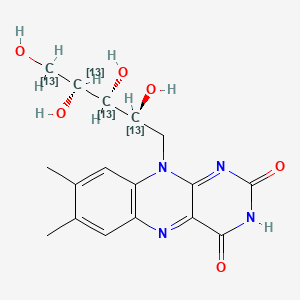
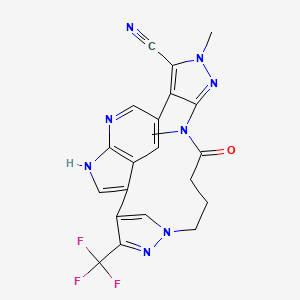
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
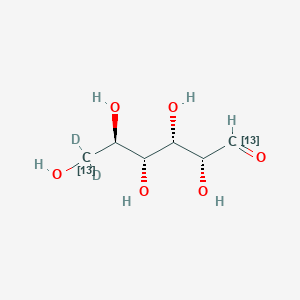

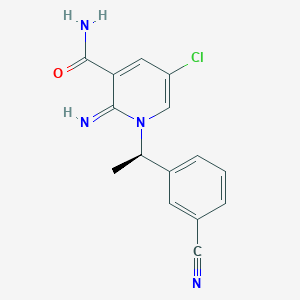
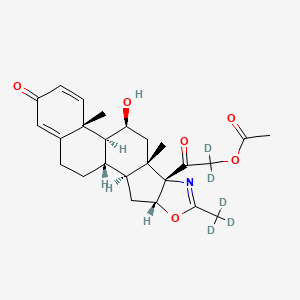

![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
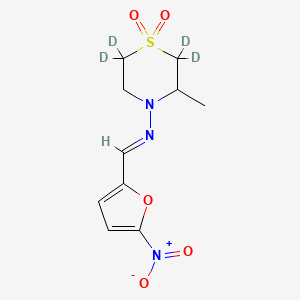
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
